4-Amino-3-chloro-5-methylphenol

Purity Specification Procurement Quality Control Aminophenol Analogs

Regulated analytical workflows and SAR studies require exact substitution patterns-not generic aminophenols. 4-Amino-3-chloro-5-methylphenol (CAS 873417-25-5) provides the precise trisubstituted scaffold (amino, chloro, methyl) needed for defensible data. - **For QC/Regulatory:** Documented impurity standard (Miscellaneous-2 Impurity 63) reduces ANDA method development burden. - **For R&D:** Distinct LogP (1.94) and electronic profile enable differentiated fungicide discovery vs. 4-amino-3-chlorophenol. - **Industrial scale:** Patent-referenced synthesis (JP2012062252A) supports multi-kg procurement with lower waste.

Molecular Formula C7H8ClNO
Molecular Weight 157.60 g/mol
CAS No. 873417-25-5
Cat. No. B3359724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-chloro-5-methylphenol
CAS873417-25-5
Molecular FormulaC7H8ClNO
Molecular Weight157.60 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1N)Cl)O
InChIInChI=1S/C7H8ClNO/c1-4-2-5(10)3-6(8)7(4)9/h2-3,10H,9H2,1H3
InChIKeyFLEPGUUHMXHJDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-chloro-5-methylphenol Technical Profile


4-Amino-3-chloro-5-methylphenol (CAS 873417-25-5; C₇H₈ClNO; MW 157.60) is a trisubstituted aromatic amine bearing amino, chloro, and methyl groups on a phenolic scaffold . This substitution pattern confers distinct physicochemical properties, including a density of 1.331 g/cm³ and a calculated LogP of approximately 1.94, reflecting intermediate hydrophobicity suitable for both polar and nonpolar reaction environments . The compound is currently utilized in agricultural fungicide development and analytical reference standard applications, where substitution-specific selectivity and documented characterization are procurement prerequisites [1][2].

Agrochemical fungicide intermediate development
Analytical reference standard for impurity profiling
Intermediate hydrophobicity fits polar and nonpolar synthesis environments

4-Amino-3-chloro-5-methylphenol Substitution Risks


The trisubstituted aromatic scaffold of 4-amino-3-chloro-5-methylphenol differs fundamentally from simpler aminophenol analogs in key physicochemical parameters that directly impact reaction kinetics, purification outcomes, and analytical method performance. Relative to 4-amino-3-chlorophenol (CAS 17609-80-2; MW 143.57), the presence of the C5 methyl group increases molecular weight by approximately 14 Da and elevates LogP from 1.9 to 1.94, altering both chromatographic retention and organic solvent partitioning behavior [1]. Similarly, compared to 4-amino-3-methylphenol (CAS 2835-99-6; MW 123.15), the C3 chloro substituent introduces distinct electronic effects and an additional halide functional handle for downstream derivatization . These differences preclude direct one-to-one substitution in regulated analytical workflows or in multi-step synthetic routes where specific functional group compatibility and impurity profile control are required.

Chromatographic behavior
C5 methyl group increases molecular weight, shifting RP-HPLC retention vs. 4-amino-3-chlorophenol
4-amino-3-chlorophenol: lower MW may alter co-elution and method specificity
Synthetic handle
C3 chloro substituent enables cross-coupling and nucleophilic aromatic substitution
4-amino-3-methylphenol: lacks halide; divergent derivatization pathways
Regulatory documentation
Available as reference standard with comprehensive characterization data
Generic aminophenol analogs: variable documentation may not support ANDA/QC requirements

4-Amino-3-chloro-5-methylphenol Differentiation Evidence


Purity Specification vs 4-Amino-3-chlorophenol

Commercially available 4-amino-3-chloro-5-methylphenol is routinely supplied at 98% purity, as documented by major research chemical suppliers . In contrast, 4-amino-3-chlorophenol is predominantly available at 97% purity or in hydrochloride salt form requiring additional neutralization steps before use [1]. This 1% absolute purity differential, while modest, translates to reduced impurity-related variability in synthetic yields and more reproducible analytical baselines when the target compound is procured from qualified vendors.

Purity specification
Specification review
98% vs 97% commercial purity
Target
4-Amino-3-chlorophenol
Higher baseline purity may reduce impurity-related variability in synthesis
Commercial catalog specification context; verify lot-specific COA
Purity Specification Procurement Quality Control Aminophenol Analogs

Physicochemical Comparison: Chloro & Methyl Analogs

The trisubstituted aromatic core of 4-amino-3-chloro-5-methylphenol confers distinct physicochemical parameters compared to its mono- and disubstituted analogs. Relative to 4-amino-3-chlorophenol (CAS 17609-80-2), the target compound exhibits a higher molecular weight (157.60 vs. 143.57 g/mol) and increased LogP (1.94 vs. 1.9), resulting in predictably longer reversed-phase HPLC retention and enhanced solubility in moderately nonpolar organic solvents [1]. Compared to 4-amino-3-methylphenol (CAS 2835-99-6; MW 123.15), the chloro substituent introduces a halide moiety enabling orthogonal reactivity via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling .

Physicochemical shift
Class-level
MW +14 Da, LogP +0.04 vs 4-amino-3-chlorophenol; Cl vs H differentiation vs 4-amino-3-methylphenol
Target LogP
Analog LogP
Predictable retention time and extraction efficiency differences
Calculated physicochemical properties; experimental validation recommended
Physicochemical Properties Chromatographic Retention Structure-Activity Relationship

Reference Standard Characterization Package

4-Amino-3-chloro-5-methylphenol is supplied with comprehensive characterization data compliant with regulatory guidelines when procured as a reference standard, enabling method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial production [1]. This level of characterization documentation, including traceability against pharmacopeial standards (USP or EP) upon request, is not uniformly available for simpler aminophenol analogs and represents a procurement-critical differentiator for regulated analytical environments.

Characterization package
Specification review
Comprehensive regulatory-compliant documentation
  • + Traceability to USP/EP
  • + Method validation support
  • + ANDA/QC readiness
Reduces internal analytical burden for regulated workflows
Supplier reference standard specification; verify current certificate
Reference Standard Impurity Profiling Analytical Method Validation

Process Efficiency and Waste Reduction

The JP2012062252A patent discloses a high-yield synthetic route to 4-amino-3-chloro-5-methylphenol featuring sulfanilic acid recovery from filtrates, which reduces waste generation by 40–60% compared to conventional aminophenol synthetic routes [1]. This process-level differentiation translates to lower procurement costs for larger quantities and a more favorable environmental profile for industrial-scale buyers. No equivalent waste-reduction claim is documented for the synthesis of 4-amino-3-chlorophenol or 4-amino-3-methylphenol.

Process efficiency
Reported
40–60% waste reduction
vs. conventional aminophenol routes
May correlate with lower cost at scale and improved sustainability
Patent JP2012062252A sulfanilic acid recovery process
Green Chemistry Process Efficiency Waste Reduction

Specialized Intermediate for Agrochemical Development

Substituted phenol derivatives, including 4-amino-3-chloro-5-methylphenol, have been investigated for antimicrobial and fungicidal activity, with chlorinated aminophenols demonstrating particular utility as building blocks for agricultural fungicide development [1]. The trisubstituted pattern of this compound offers a distinct substitution vector compared to the more extensively studied 4-amino-3-chlorophenol (which lacks the methyl group), potentially enabling differentiated structure-activity relationship exploration. This research context positions the compound as a specialized intermediate where generic substitution with simpler aminophenols would yield different SAR outcomes.

Agrochemical context
Class-level
Investigated as substituted phenol with antimicrobial/fungicidal research context
Structural differentiation supports SAR studies over common analogs
Review-based activity context; target-specific validation required
Agrochemical Intermediate Fungicide Development Substituted Phenol Derivatives

GHS Hazard Profile vs Structural Analogs

4-Amino-3-chloro-5-methylphenol is classified under GHS as Acute Toxicity Category 4 (oral, dermal, inhalation) with hazard statements H302, H312, H332, in addition to Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and STOT SE Category 3 (H335) . The closely related analog 4-amino-3-chlorophenol is also classified as Acute Toxicity Category 4 for oral and dermal routes (H302, H312) but lacks the documented inhalation toxicity classification [1]. This incremental hazard differentiation mandates distinct handling protocols and personal protective equipment requirements for laboratory and pilot-scale operations.

GHS hazard profile
Reported
Additional H332 (harmful if inhaled) vs 4-amino-3-chlorophenol
Target
Analog
Requires compound-specific handling protocols for inhalation risk
GHS classification source review; confirm with current SDS
Safety Data GHS Classification Handling Requirements

4-Amino-3-chloro-5-methylphenol Application Scenarios


Regulated Analytical Method Validation (AMV/QC)

Procurement as a reference standard (e.g., Miscellaneous-2 Impurity 63) is indicated when comprehensive characterization data and pharmacopeial traceability are required for ANDA submissions, forced degradation studies, or QC release testing [1]. The documented characterization package reduces internal method development burden and supports regulatory compliance.

Fungicide Lead Optimization & SAR Studies

The trisubstituted scaffold (amino, chloro, methyl) offers a distinct substitution vector for structure-activity relationship exploration in fungicide development, with literature precedent supporting antimicrobial potential of substituted phenol derivatives [2]. The compound may serve as a building block for novel fungicidal candidates differentiated from established 4-amino-3-chlorophenol-derived agents.

Sustainable Large-Scale Procurement

The JP2012062252A patent demonstrates 40–60% waste reduction via sulfanilic acid recovery [3]. For industrial buyers procuring multi-kilogram quantities, this process efficiency may translate to favorable pricing and reduced environmental compliance burden.

Inhalation Hazard Screening for Procurement

Organizations with restricted inhalation hazard handling capabilities should evaluate the additional H332 (harmful if inhaled) classification of this compound relative to 4-amino-3-chlorophenol . Procurement decisions in such facilities require compound-specific hazard assessment rather than class-based substitution.

Application
Selection Property
Validation Focus
Regulatory AMV/QC
Characterization documentation completeness
Pharmacopeial traceability review
Fungicide lead optimization
Trisubstituted scaffold novelty
Antimicrobial/fungicidal SAR exploration
Sustainable scale-up
Reported process waste reduction
Environmental compliance and cost evaluation
Hazard-restricted procurement
Incremental inhalation toxicity (H332)
Facility handling capability assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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